Cas no 128988-53-4 (4H-1-Benzopyran-4-one,3-[(6-deoxy-3-O-b-D-galactopyranosyl-a-L-mannopyranosyl)oxy]-7-(b-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-(9CI))

4H-1-Benzopyran-4-one,3-[(6-deoxy-3-O-b-D-galactopyranosyl-a-L-mannopyranosyl)oxy]-7-(b-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-(9CI) structure
128988-53-4 structure
Product Name:4H-1-Benzopyran-4-one,3-[(6-deoxy-3-O-b-D-galactopyranosyl-a-L-mannopyranosyl)oxy]-7-(b-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-(9CI)
Numéro CAS:128988-53-4
Le MF:C39H50O20
Mégawatts:838.802314281464
CID:178092
PubChem ID:5748448
Update Time:2025-04-19

4H-1-Benzopyran-4-one,3-[(6-deoxy-3-O-b-D-galactopyranosyl-a-L-mannopyranosyl)oxy]-7-(b-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-(9CI) Propriétés chimiques et physiques

Nom et identifiant

    • 4H-1-Benzopyran-4-one,3-[(6-deoxy-3-O-b-D-galactopyranosyl-a-L-mannopyranosyl)oxy]-7-(b-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-(9CI)
    • 3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4
    • 4H-1-Benzopyran-4-one, 3-((6-deoxy-3-O-beta-D-galactopyranosyl-alpha-L -mannopyranosyl)oxy)-7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-metho xyphenyl)-8-(3-methyl-2-butenyl)-
    • 4H-1-Benzopyran-4-one,3-[(6-deoxy-3-O-b-D-galactopyranosyl-a-L-mannopyranosyl)oxy]-7-(b-D-gluc...
    • 4H-1-Benzopyran-4-one,3-[(6-deoxy-3-O-b-D-galactopyranosyl-a-L-mannopyranosyl)oxy]-7-(b-D-glucopyranosyloxy)-5-hydroxy-2-(4-m
    • 3-[(6-deoxy-3-O-beta-D-galactopyranosyl-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-4H-chromen-7-yl beta-D-glucopyranoside
    • hexandraside A
    • 3-[(3-O-β-D-Galactopyranosyl-α-L-rhamnopyranosyl)oxy]-7-(β-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one
    • 2-(4-Methoxyphenyl)-5-hydroxy-8-(3-methyl-2-butenyl)-7-(β-D-glucopyranosyloxy)-3-[3-O-(β-D-galactopyranosyl)-α-L-rhamnopyranosyloxy]-4H-1-benzopyran-4-one
    • 128988-53-4
    • 3-((6-Deoxy-3-O-beta-D-galactopyranosyl-alpha-L-mannopyranosyl)oxy)-7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one
    • 4H-1-Benzopyran-4-one, 3-((6-deoxy-3-O-beta-D-galactopyranosyl-alpha-L -mannopyranosyl)oxy)-7-(beta-
    • 3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
    • Anhydroicaritin 3-galactosyl(1-3)rhamnoside-7-glucoside
    • 4H-1-Benzopyran-4-one, 3-((6-deoxy-3-O-beta-D-galactopyranosyl-alpha-L-mannopyranosyl)oxy)-7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-
    • Piscine à noyau: 1S/C39H50O20/c1-14(2)5-10-18-20(54-37-30(49)28(47)25(44)21(12-40)55-37)11-19(42)23-27(46)36(33(57-34(18)23)16-6-8-17(52-4)9-7-16)59-39-32(51)35(24(43)15(3)53-39)58-38-31(50)29(48)26(45)22(13-41)56-38/h5-9,11,15,21-22,24-26,28-32,35,37-45,47-51H,10,12-13H2,1-4H3/t15-,21+,22+,24-,25+,26-,28-,29-,30+,31+,32+,35+,37+,38-,39-/m0/s1
    • La clé Inchi: NLVBYGTTYRFJKH-KYKGZLSFSA-N
    • Sourire: O([C@H]1[C@@H]([C@H]([C@H]([C@@H](CO)O1)O)O)O)[C@H]1[C@H]([C@H](OC2C(C3C(=CC(=C(C/C=C(\C)/C)C=3OC=2C2C=CC(=CC=2)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O)O)O)O)=O)O[C@@H](C)[C@@H]1O)O

Propriétés calculées

  • Qualité précise: 838.28954398g/mol
  • Masse isotopique unique: 838.28954398g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 11
  • Nombre de récepteurs de liaison hydrogène: 20
  • Comptage des atomes lourds: 59
  • Nombre de liaisons rotatives: 12
  • Complexité: 1470
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 15
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 0.1
  • Surface topologique des pôles: 313Ų

128988-53-4 (4H-1-Benzopyran-4-one,3-[(6-deoxy-3-O-b-D-galactopyranosyl-a-L-mannopyranosyl)oxy]-7-(b-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-(9CI)) Produits connexes

Fournisseurs recommandés
Hangzhou Cedareal Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Hangzhou Cedareal Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shandong Feiyang Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Aoguang Biotechnology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Wuhan ChemNorm Biotech Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Xiamen PinR Bio-tech Co., Ltd.